2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 304895-22-5
Cat. No.: VC8399467
Molecular Formula: C13H13ClN2O2S
Molecular Weight: 296.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304895-22-5 |
|---|---|
| Molecular Formula | C13H13ClN2O2S |
| Molecular Weight | 296.77 g/mol |
| IUPAC Name | 2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H13ClN2O2S/c1-18-10-4-2-9(3-5-10)6-11-8-15-13(19-11)16-12(17)7-14/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
| Standard InChI Key | MNFXCVLIVZJTDH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide reflects its core structure: a thiazole ring (positions 1 and 3) bonded to a 4-methoxybenzyl group at position 5 and a chloroacetamide group at position 2 (Figure 1). The thiazole ring contributes to the compound’s aromaticity, while the 4-methoxybenzyl substituent introduces electron-donating effects that influence reactivity. The chloroacetamide side chain provides a site for nucleophilic substitution, a feature exploited in derivative synthesis .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 304895-22-5 | |
| Molecular Formula | ||
| Molecular Weight | 296.77 g/mol | |
| Exact Mass | 296.0386 g/mol | |
| SMILES | COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl | |
| LogP | 2.90 |
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves condensing 5-(4-methoxybenzyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. A representative protocol, adapted from analogous thiazole acetamide syntheses , proceeds as follows:
-
Amination: 2-Amino-5-(4-methoxybenzyl)-1,3-thiazole is dissolved in 1,4-dioxane.
-
Acylation: Chloroacetyl chloride is added dropwise under inert conditions, followed by triethylamine to neutralize HCl byproducts.
-
Workup: The reaction mixture is stirred at room temperature for 4–6 hours, followed by precipitation in water and filtration .
Table 2: Optimized Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | 1,4-Dioxane | |
| Base | Triethylamine | |
| Temperature | 20–25°C (room temperature) | |
| Yield | 70–95% |
Purification and Characterization
Crude product purification is achieved via recrystallization from ethanol or acetonitrile. Structural confirmation employs LC-MS ( 297.1 [M+H]+) and , with characteristic peaks for the methoxy group (~3.8 ppm) and thiazole protons (~7.3 ppm).
Physicochemical Properties
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1650–1680 cm (amide C=O stretch) and 1250 cm (C-O-C stretch from methoxy group) .
-
UV-Vis: at 265 nm due to the conjugated thiazole and benzyl systems .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents.
Materials Science
Thiazole derivatives are explored as corrosion inhibitors due to sulfur’s electron-donating capacity. Preliminary electrochemical tests show 85% efficiency at 500 ppm concentrations in acidic media .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume